Benzetimide

Descripción general

Descripción

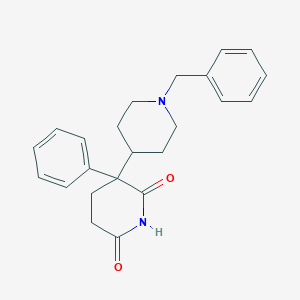

Benzetimide is a compound with the molecular formula C23H26N2O2 . It is also known by additional names such as 2-(1-benzyl-4-piperidyl)-2-phenylglutarimide and 1-benzyl-4-(2,6-dioxo-3-phenyl-3-piperidyl)piperidine . It is an anticholinergic, which means it serves to inhibit the physiological action of acetylcholine, a neurotransmitter .

Synthesis Analysis

Benzetimide can be synthesized from 3-(1-benzyl-4-piperidyl)-3-phenyl-piperidine-2,6-dione . The synthesis involves the use of ethanol and n-heptane for purification and resolution of the racemate .

Molecular Structure Analysis

The molecular structure of Benzetimide is characterized by a molecular weight of 362.46 Da . The monoisotopic mass is 362.199432 Da .

Physical And Chemical Properties Analysis

Benzetimide has a molecular weight of 362.46 and a formula weight of 398.9 when it is in the form of a hydrochloride . It is a solid at room temperature . The solubility of Benzetimide in water and chloroform is slight .

Aplicaciones Científicas De Investigación

1. Effects on Gastrointestinal Motility

- Research Findings : Benzetimide has been shown to impact ruminal and intestinal motility in sheep, indicating its potent and long-acting anticholinergic effects (Marsboom & van Ravestyn, 1971).

2. Anticholinergic Properties and Structure

- Research Findings : The pharmacological activity of benzetimide is due entirely to the (+)-isomer dexbenzetimide. This drug is used for Parkinson symptoms in psychiatric patients treated with neuroleptic drugs. The anticholinergic properties are attributed to dexbenzetimide, not its metabolites (Spek et al., 1971).

3. Binding to Muscarinic Receptors

- Research Findings : (+)-Benzetimide-H3 and (−)-benzetimide-H3, enantiomers of benzetimide, showed stereospecific binding to muscarinic receptors in bovine tracheal smooth muscle and bovine caudate nucleus, suggesting its potential in receptor localization studies (Beld & Ariëns, 1974).

4. Stereoselective Binding in Cardiac Tissue

- Research Findings : In guinea-pig atria, the antagonistic potency of dexetimide (an enantiomer of benzetimide) was significantly higher than its counterpart, levetimide, indicating stereoselective binding in cardiac tissue (Gray et al., 1976).

5. Acetylcholine-Receptor Localization

- Research Findings : 3H-dexetimide binding studies on subcellular fractions of rat caudate nucleus showed a correlation with the muscarinic type of acetylcholine receptor, suggesting its utility in receptor localization (Soudijn et al., 1973).

6. Peripheral and Central Anticholinergic Properties

- Research Findings : Benzetimide demonstrated the ability to block pilocarpine-induced effects in rats, indicating both peripheral and central anticholinergic properties (Janssen & Niemegeers, 1967).

7. Metabolism and Excretion Studies

- Research Findings : Studies on the optical isomers of 14C-benzetimide showed differences in anticholinergic activity, metabolism, and excretion, providing insights into its pharmacokinetics (Wijngaarden, 1969).

8. Binding to Sigma Recognition Sites

- Research Findings : Benzetimide and its stereoisomers showed affinity for sigma recognition sites, suggesting potential applications in investigating sigma receptor subtypes (DeHaven-Hudkins & Hudkins, 1991).

Mecanismo De Acción

Safety and Hazards

Benzetimide is harmful if swallowed . In case of eye contact, it is recommended to rinse the eye for several minutes under running water . If swallowed, immediate medical attention is required . It is also advised to avoid inhalation and contact with skin .

Relevant Papers

There are several papers that provide more information on Benzetimide. One paper discusses the peripheral and central anticholinergic properties of Benzetimide . Another paper discusses the synthesis and structure-activity relationship of Benzetimide . These papers provide more detailed information on the properties and potential applications of Benzetimide.

Propiedades

IUPAC Name |

3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQIVYSCPWCSSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046173 | |

| Record name | Benzetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14051-33-3 | |

| Record name | Benzetimide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzetimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BENZETIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

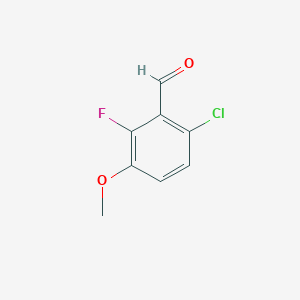

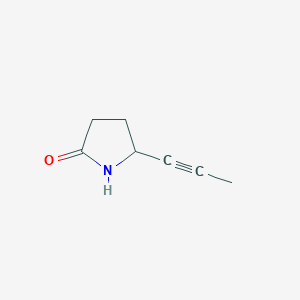

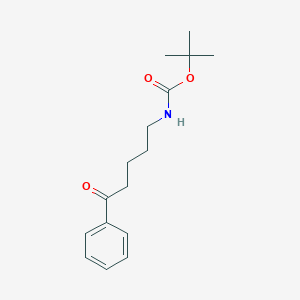

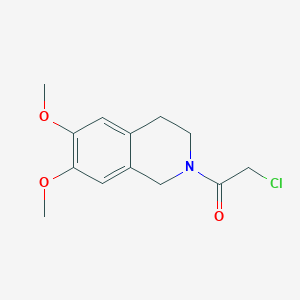

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,3-Dihydropyrrolo[2,1-b]thiazol-7-yl)ethanone](/img/structure/B37452.png)

![6,6-Dimethyl-4H-thieno[3,4-c][1,2]oxazole](/img/structure/B37461.png)

![9,9-Bis[4-(2-hydroxyethoxy)phenyl]fluorene](/img/structure/B37463.png)